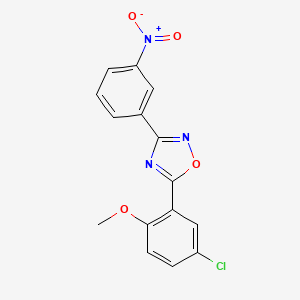
3,4-diethoxy-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(2-furylmethyl)benzamide, also known as FURA-2 AM, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that has been used to monitor intracellular calcium levels in various cell types.
Mecanismo De Acción
3,4-diethoxy-N-(2-furylmethyl)benzamide AM is a calcium-sensitive fluorescent dye that binds to calcium ions. When 3,4-diethoxy-N-(2-furylmethyl)benzamide AM is excited by light of a certain wavelength, it emits light of a different wavelength. The intensity of the emitted light is proportional to the concentration of calcium ions bound to 3,4-diethoxy-N-(2-furylmethyl)benzamide AM. Therefore, 3,4-diethoxy-N-(2-furylmethyl)benzamide AM can be used to monitor changes in intracellular calcium levels in real time.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(2-furylmethyl)benzamide AM has been shown to have minimal effects on cell viability and function. It does not affect calcium signaling pathways or other cellular processes. However, 3,4-diethoxy-N-(2-furylmethyl)benzamide AM can interfere with some cellular processes if used at high concentrations or for prolonged periods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-diethoxy-N-(2-furylmethyl)benzamide AM is its high sensitivity and specificity for calcium ions. It can detect changes in intracellular calcium levels in real time with high accuracy. Another advantage is its compatibility with various cell types and experimental conditions. 3,4-diethoxy-N-(2-furylmethyl)benzamide AM can be used in live-cell imaging, flow cytometry, and other experimental techniques.
However, there are also limitations to using 3,4-diethoxy-N-(2-furylmethyl)benzamide AM. One limitation is its short half-life in cells, which can limit the duration of experiments. Another limitation is its potential toxicity at high concentrations or for prolonged periods. Finally, 3,4-diethoxy-N-(2-furylmethyl)benzamide AM can interfere with some cellular processes if used improperly.
Direcciones Futuras
There are several future directions for research on 3,4-diethoxy-N-(2-furylmethyl)benzamide AM. One direction is to develop new fluorescent dyes with improved properties, such as longer half-life and lower toxicity. Another direction is to use 3,4-diethoxy-N-(2-furylmethyl)benzamide AM in combination with other experimental techniques, such as optogenetics and gene editing, to study calcium signaling in more detail. Finally, 3,4-diethoxy-N-(2-furylmethyl)benzamide AM can be used to study the effects of drugs on calcium signaling pathways, which could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
3,4-diethoxy-N-(2-furylmethyl)benzamide AM is synthesized by reacting 3,4-diethoxy-N-(2-furylmethyl)benzoyl chloride with acetoxymethyl ester of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA-AM) in the presence of a base. The reaction yields 3,4-diethoxy-N-(2-furylmethyl)benzamide AM as a white powder.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-(2-furylmethyl)benzamide AM has been widely used in scientific research as a fluorescent dye to monitor intracellular calcium levels in various cell types. It has been used to study calcium signaling in neurons, muscle cells, and other cell types. 3,4-diethoxy-N-(2-furylmethyl)benzamide AM has also been used to study the effects of drugs on intracellular calcium levels.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-19-14-8-7-12(10-15(14)20-4-2)16(18)17-11-13-6-5-9-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAGHSBUCUMUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Diethoxy-N-furan-2-ylmethyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)






![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)